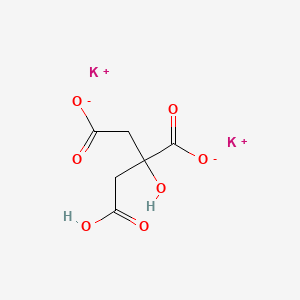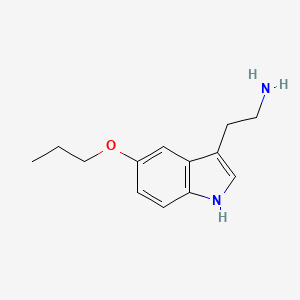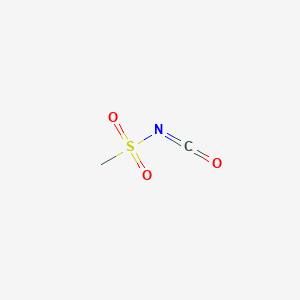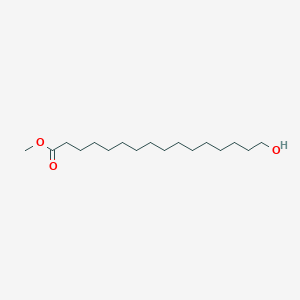
Methyl 16-hydroxyhexadecanoate
Descripción general
Descripción
Melanocortin-4 receptor antagonists are compounds that inhibit the activity of the melanocortin-4 receptor, a key protein in the regulation of food intake and energy expenditure. The melanocortin-4 receptor is a G-protein coupled receptor that is activated by melanocyte-stimulating hormones, leading to anorexigenic effects (reduction in appetite). Conversely, antagonists of this receptor can increase appetite and are being explored for their potential therapeutic applications in conditions such as cachexia and obesity .
Aplicaciones Científicas De Investigación
Melanocortin-4 receptor antagonists have a wide range of scientific research applications:
Chemistry: These compounds are used to study the structure-activity relationships of G-protein coupled receptors and to develop new synthetic methods for peptide and non-peptide antagonists.
Biology: In biological research, melanocortin-4 receptor antagonists are used to investigate the role of the melanocortin system in regulating energy homeostasis, appetite, and body weight.
Medicine: Clinically, these antagonists are being explored as potential treatments for conditions such as cachexia, obesity, and certain metabolic disorders.
Safety and Hazards
Methyl 16-hydroxyhexadecanoate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used and exposure should be avoided . In case of contact with skin or eyes, the affected area should be washed off with soap and plenty of water .
Métodos De Preparación
The synthesis of melanocortin-4 receptor antagonists typically involves the creation of peptide or non-peptide compounds that can effectively bind to the receptor and inhibit its activity. One common synthetic route involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for the precise control of the peptide sequence and the incorporation of non-natural amino acids to enhance receptor binding and selectivity .
For industrial production, large-scale solid-phase peptide synthesis can be employed, often using automated synthesizers to increase efficiency and yield. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Análisis De Reacciones Químicas
Melanocortin-4 receptor antagonists can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the binding affinity of the antagonist.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce disulfide bonds within the peptide structure.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its binding properties or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like N,N’-diisopropylcarbodiimide. The major products formed from these reactions are typically modified peptides with enhanced receptor binding properties .
Mecanismo De Acción
The mechanism of action of melanocortin-4 receptor antagonists involves the inhibition of the melanocortin-4 receptor, preventing the binding of endogenous agonists such as melanocyte-stimulating hormones. This inhibition blocks the receptor’s activation and subsequent signaling pathways, which include the activation of adenylate cyclase and the production of cyclic adenosine monophosphate. By blocking these pathways, melanocortin-4 receptor antagonists can increase appetite and reduce energy expenditure .
Comparación Con Compuestos Similares
Melanocortin-4 receptor antagonists can be compared with other compounds that target the melanocortin system, such as melanocortin-3 receptor antagonists and melanocortin receptor agonists. While melanocortin-3 receptor antagonists also inhibit receptor activity, they primarily affect different physiological processes, such as inflammation and immune response. Melanocortin receptor agonists, on the other hand, activate the receptors and are used to reduce appetite and increase energy expenditure .
Similar compounds include:
SHU9119: A non-selective melanocortin receptor antagonist that inhibits both melanocortin-3 and melanocortin-4 receptors.
HS024: A selective melanocortin-4 receptor antagonist with high affinity and specificity for the receptor.
Propiedades
IUPAC Name |
methyl 16-hydroxyhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMRIXFFOGWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393043 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36575-67-4 | |
| Record name | Methyl 16-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)





![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)
![5H-[1,2,4]Triazino[5,6-b]indol-3-amine](/img/structure/B3051790.png)
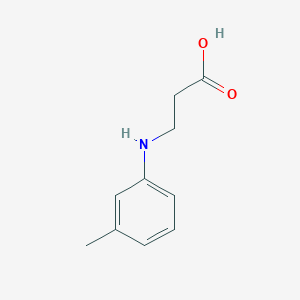
![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)
![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)
